molecular formula C9H8BrClN2 B13046729 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

Cat. No.: B13046729
M. Wt: 259.53 g/mol
InChI Key: IBYVTQKCQQFBPO-UHFFFAOYSA-N
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Description

Introduction to 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile

This compound is a chiral organic compound characterized by a propanenitrile backbone substituted with an amino group and a halogenated aromatic ring. Its molecular structure combines electrophilic aromatic substituents with hydrogen-bonding capabilities, making it valuable in medicinal chemistry for drug discovery and biochemical modulation.

Chemical Identification and Nomenclature

Accurate chemical identification ensures precise communication in scientific literature and industrial applications.

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name is derived through hierarchical analysis of the molecular structure:

  • Parent chain identification : The longest carbon chain containing the principal functional group (propanenitrile, three carbons with a nitrile group at position 1).
  • Substituent numbering : The amino group (-NH₂) and 4-bromo-2-chlorophenyl group are attached to the third carbon of the propanenitrile chain.
  • Substituent prioritization : Halogens (bromine, chlorine) are listed alphabetically in the prefix.

Resulting IUPAC name :
this compound

Table 1: IUPAC Name Construction

Component Description
Parent chain Propanenitrile (3-carbon nitrile)
Principal substituents Amino (-NH₂) at C3
Aromatic substituents 4-Bromo-2-chlorophenyl at C3
Alternative Chemical Designations

This compound is referenced under multiple identifiers across scientific databases:

  • CAS Registry Number : 754214-90-9 (for the (3R)-enantiomer)
  • Synonym : (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
  • Molecular Formula : C₉H₈BrClN₂

Table 2: Alternative Identifiers

Identifier Type Value
CAS Number 754214-90-9
Common Synonyms (R)-enantiomer designation
Pharmaceutical Codes N15068 (commercial catalog codes)
Molecular Formula and Structural Representation

The compound’s molecular formula (C₉H₈BrClN₂) reflects its atomic composition:

  • Carbon (C) : 9 atoms
  • Hydrogen (H) : 8 atoms
  • Bromine (Br) : 1 atom
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 2 atoms

Structural features :

  • A para-brominated and ortho-chlorinated phenyl ring.
  • A propanenitrile chain with an amino group at the β-position.
  • Chiral center at C3, enabling enantiomeric forms (R/S configuration).

Table 3: Molecular and Structural Data

Property Value
Molecular Formula C₉H₈BrClN₂
Molecular Weight 259.53 g/mol (calculated)
SMILES Notation C1=CC(=C(C=C1Br)Cl)C(CC#N)N
Chirality (R)- and (S)-enantiomers possible

The SMILES notation encodes connectivity and stereochemistry, while the molecular weight (259.53 g/mol) is derived from atomic masses. The ortho-chloro and para-bromo substituents create steric and electronic effects that influence reactivity.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

IBYVTQKCQQFBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile with structurally similar compounds, highlighting key differences in substituents, molecular formulas, and functional attributes:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Notes
This compound 4-Br, 2-Cl C₉H₇BrClN₂ 274.52 Halogenated aromatic core; nitrile functional group
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-Cl, 2-F C₉H₇ClFN₂ 213.62 Fluorine substitution enhances electronegativity; discontinued commercial status
Cyanazine Triazine-linked substituents C₉H₁₃ClN₆ 240.70 Banned herbicide due to toxicity; propanenitrile backbone
O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (profenofos) 4-Br, 2-Cl C₁₁H₁₅BrClO₂PS 373.63 Organophosphate insecticide; shared halogenated aryl group

Key Observations :

  • Functional Groups: Nitrile-based compounds (e.g., Cyanazine) may exhibit divergent biological activities compared to organophosphates (e.g., profenofos), despite shared halogenated aryl motifs .

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The bulky bromine atom at the para position may restrict rotational freedom, influencing conformational preferences compared to smaller halogens (e.g., fluorine) .
  • Hydrogen Bonding: The amino group enables hydrogen bonding, a feature absent in non-aminated analogs (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile ).

Biological Activity

3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClNC_9H_8BrClN, with a molecular weight of approximately 259.53 g/mol. The compound features an amino group, a nitrile group, and a phenyl ring with bromine and chlorine substituents, contributing to its unique reactivity and biological activity. The presence of these halogen atoms can significantly influence the compound's binding affinity and selectivity towards biological targets.

Research indicates that this compound may exhibit enzyme inhibition and receptor modulation . The specific interactions depend on its structural features, particularly the halogen substituents, which can enhance or diminish the compound's biological activity.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

  • A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast cancer (MCF) cells. Notably, some derivatives showed IC50 values in the low nanomolar range, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (nM)
Compound 6dNUGC29
Standard CHS 828NUGC25
Compound 5dDLD138
Compound 11bMCF739

These findings suggest that modifications in the structure can lead to enhanced anticancer properties.

Enzyme Inhibition Studies

The potential for enzyme inhibition has been evaluated through various assays. Compounds with similar structures have shown promising results in inhibiting key enzymes involved in cancer progression.

Case Studies

  • In vitro Studies on Cytotoxicity:
    A series of analogs were tested for their cytotoxic effects on cancer cell lines. The study indicated that certain modifications in the phenyl ring significantly improved the compounds' efficacy against specific cancer types .
  • Mechanistic Insights:
    Research involving docking studies has provided insights into how these compounds interact with target enzymes like CDK2 and CDK9, which are critical in cell cycle regulation. Compounds showing high binding affinity were correlated with significant anticancer activity .

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